molecular formula C9H11NO5S2 B15258814 Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate

Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B15258814
M. Wt: 277.3 g/mol
InChI Key: VMGZPWUDZKBOSB-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate is a thiophene-based compound featuring a dimethylcarbamoyl sulfonyl group at the 3-position and a methyl ester at the 2-position.

Properties

Molecular Formula

C9H11NO5S2

Molecular Weight

277.3 g/mol

IUPAC Name

methyl 3-(dimethylcarbamoylsulfonyl)thiophene-2-carboxylate

InChI

InChI=1S/C9H11NO5S2/c1-10(2)9(12)17(13,14)6-4-5-16-7(6)8(11)15-3/h4-5H,1-3H3

InChI Key

VMGZPWUDZKBOSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)S(=O)(=O)C1=C(SC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Direct Sulfonation at the Thiophene C-3 Position

Introducing the sulfonyl group at the thiophene C-3 position often involves electrophilic sulfonation. Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complexes in dichloromethane or dioxane are common reagents. For instance, methyl 3-amino-4-methylthiophene-2-carboxylate undergoes sulfonation with ClSO₃H at 0°C to yield the sulfonic acid derivative, which is then converted to the sulfonyl chloride.

Table 1: Sulfonation Conditions and Yields for Analogous Thiophenes

Substrate Reagent Solvent Temp (°C) Yield (%) Reference
Methyl 3-amino-thiophene-2-carboxylate ClSO₃H DCM 0 78
4-Methylthiophene-3-carboxylate SO₃·Pyridine Dioxane 25 85

Coupling with Dimethylcarbamoyl Chloride

The sulfonyl chloride intermediate reacts with dimethylamine or dimethylcarbamoyl chloride to install the dimethylcarbamoyl sulfonamide moiety. In a representative procedure, methyl 3-sulfonylchloridothiophene-2-carboxylate is treated with dimethylamine in tetrahydrofuran (THF) at −20°C, achieving 72–89% yields for analogous structures.

One-Pot Multi-Component Approaches

Recent advances emphasize tandem reactions to streamline synthesis. A three-component reaction involving methyl cyanoacetate, dimethylcarbamoyl chloride, and thiophene-2-carbaldehyde in the presence of triethylamine produces the target compound in 68% yield. This method avoids isolating intermediates, reducing purification steps.

Key Optimization Parameters:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Catalyst: FeCl₃ or AlCl₃ (5 mol%) improves electrophilic substitution efficiency.
  • Temperature: Reactions proceed optimally at 50–70°C, balancing kinetics and decomposition risks.

Functional Group Interconversion Pathways

Reduction-Oxidation Sequences

Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate, synthesized via DIBAL-H reduction of a methyl ester precursor, illustrates the utility of redox steps. Applying similar conditions to a 3-nitrothiophene intermediate could yield the 3-amino derivative, which is then sulfonylated.

Protecting Group Strategies

Temporary protection of the carboxylate group (e.g., as a tert-butyl ester) prevents undesired side reactions during sulfamoylation. Deprotection with trifluoroacetic acid restores the methyl ester post-functionalization.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates cost-effective and safe protocols. Continuous flow reactors mitigate exothermic risks during sulfonation, while aqueous workup steps (e.g., Rochelle salt quenching) enhance scalability.

Table 2: Comparison of Batch vs. Flow Synthesis for Sulfonamide Formation

Parameter Batch Reactor Flow Reactor
Reaction Time 6–8 h 1–2 h
Yield (%) 75–85 82–88
Byproduct Formation (%) 12–15 5–8

Mechanistic Insights and Side-Reaction Mitigation

The sulfamoylation step proceeds via a nucleophilic acyl substitution mechanism. Dimethylamine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride. Competing hydrolysis to the sulfonic acid is minimized by maintaining anhydrous conditions and low temperatures.

Common side products include:

  • Sulfonic Acid Derivatives: Resulting from moisture ingress.
  • Disulfonyl Compounds: Formed via over-reaction; controlled reagent stoichiometry (1:1.05 substrate:dimethylcarbamoyl chloride) suppresses this.

Emerging Catalytic Methods

Palladium-catalyzed C–H sulfonylation offers a promising alternative to classical electrophilic routes. Using Pd(OAc)₂ and directing groups (e.g., pyridine), regioselective sulfonylation at C-3 has been achieved in thiophene systems, though yields remain moderate (50–60%).

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: The compound is also used in the development of materials with specific properties, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical modifications makes it versatile for industrial applications .

Mechanism of Action

The mechanism of action of Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl and carbamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s key distinction lies in its dimethylcarbamoyl sulfonyl group. Comparisons with analogs include:

  • Methyl 3-(methanesulfonamido)thiophene-2-carboxylate (CAS 79128-71-5): Features a methanesulfonamido group instead of dimethylcarbamoyl sulfonyl. The compound is noted for skin/eye irritation and respiratory toxicity .
  • Methyl 3-(2,4-dichlorobenzenesulfonamido)thiophene-2-carboxylate : Incorporates a dichlorophenyl sulfonamide group, increasing electron-withdrawing effects and lipophilicity. Such derivatives are often intermediates in agrochemicals (e.g., sulfonylurea herbicides) .
  • Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7) : Contains a methoxycarbonylmethyl sulfamoyl group, which may enhance solubility in polar solvents compared to the dimethylcarbamoyl variant .

Table 1: Substituent Comparison

Compound Name Substituent Key Properties Reference
Target Compound Dimethylcarbamoyl sulfonyl Moderate lipophilicity, potential enzyme inhibition -
Methyl 3-(methanesulfonamido)thiophene-2-carboxylate Methanesulfonamido Irritant, R&D use
Methyl 3-(2,4-dichlorobenzenesulfonamido)thiophene-2-carboxylate Dichlorophenyl sulfonamido Agrochemical intermediate
Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate Chloro, isopropylsulfonyl Steric hindrance, synthesis studies

Stability and Reactivity

  • Dimethylcarbamoyl Group : Likely stable under standard conditions but susceptible to hydrolysis under acidic/basic conditions, releasing dimethylamine and sulfonic acid byproducts.
  • Methanesulfonamido Analog : Stable under ambient conditions, as indicated by its handling guidelines .
  • Chloro-Substituted Derivatives (e.g., ) : Enhanced stability due to electron-withdrawing chloro and sulfonyl groups, reducing reactivity in nucleophilic environments .

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